

Spectroscopic Profile of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,5-dimethylthiazole hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Amino-4,5-dimethylthiazole hydrobromide**. Due to the limited availability of direct experimental spectra for this specific salt, this guide presents a summary of expected spectroscopic data based on the analysis of closely related 2-aminothiazole derivatives. The information herein serves as a valuable resource for the characterization and quality control of this important synthetic building block in pharmaceutical and agrochemical research.[\[1\]](#)

Chemical Structure and Properties

2-Amino-4,5-dimethylthiazole hydrobromide is the hydrobromide salt of the parent compound, 2-amino-4,5-dimethylthiazole. The thiazole ring is a key heterocyclic motif found in numerous bioactive molecules. The presence of the amino group and two methyl substituents on the thiazole core influences its chemical reactivity and spectroscopic properties.

Molecular Formula: C₅H₉BrN₂S Molecular Weight: 209.11 g/mol IUPAC Name: 4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide[\[2\]](#)

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **2-Amino-4,5-dimethylthiazole hydrobromide**. These values are extrapolated from data available for 2-aminothiazole and its methylated analogs. The protonation of the amino group or the thiazole nitrogen in the hydrobromide salt is expected to induce downfield shifts in the NMR spectra compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data of **2-Amino-4,5-dimethylthiazole Hydrobromide**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~7.5 - 8.5	Broad Singlet	3H	$-\text{NH}_3^+$
~2.3	Singlet	3H	C4-CH ₃
~2.1	Singlet	3H	C5-CH ₃
Solvent: DMSO-d ₆			

Table 2: Predicted ^{13}C NMR Spectral Data of **2-Amino-4,5-dimethylthiazole Hydrobromide**

Chemical Shift (δ) (ppm)	Assignment
~170	C2 (Thiazole)
~148	C4 (Thiazole)
~115	C5 (Thiazole)
~15	C4-CH ₃
~11	C5-CH ₃
Solvent: DMSO-d ₆	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands of **2-Amino-4,5-dimethylthiazole Hydrobromide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine salt)
3100 - 2900	Medium	C-H stretching (aromatic and aliphatic)
~1640	Strong	C=N stretching (thiazole ring)
~1550	Medium	N-H bending
~1450	Medium	C-H bending (methyl)

Sample Preparation: KBr
Pellet[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4,5-dimethylthiazole hydrobromide** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.[3]
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0-200 ppm.
 - A longer acquisition time and a greater number of scans will be necessary compared to ^1H NMR.
 - Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

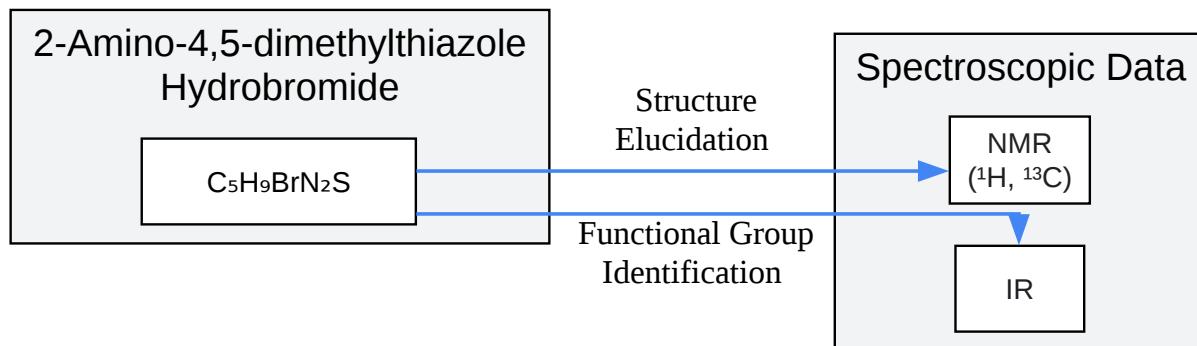
IR Spectroscopy

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **2-Amino-4,5-dimethylthiazole hydrobromide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .

Visualizations

The following diagrams illustrate the chemical structure and the relationship between the compound and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

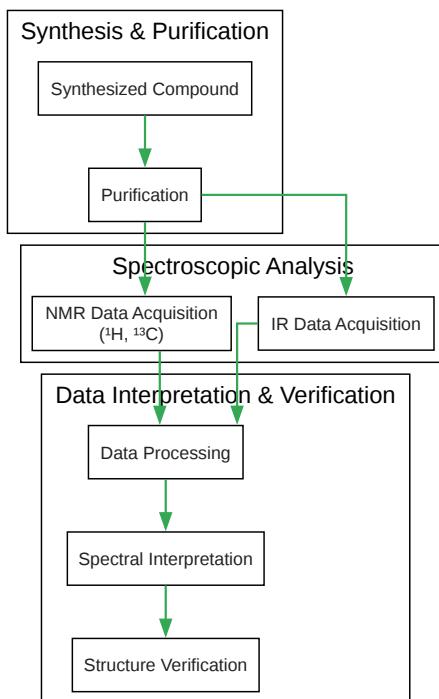
Chemical Structure and Spectroscopic Relationship



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Caption: Relationship between the chemical structure and its spectroscopic data.

General Spectroscopic Analysis Workflow



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